N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine is a chemical compound classified as an amine. This compound features a cyclopropylmethyl group attached to a cyclopentanamine structure, making it part of the larger family of cyclic amines. It is denoted by the molecular formula and has a molecular weight of approximately 169.29 g/mol. The compound's unique structure allows for various applications in medicinal chemistry and organic synthesis.
The synthesis of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine can be approached through several methods:
The molecular structure of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine can be represented using various notations, including:
CC1(CCCCC1)C(C2CC2)C(C)N
InChI=1S/C11H21N/c1-10(2)9-5-3-4-6-11(9)7-8-12/h9H,3-8,12H2,1-2H3
This structure indicates that it contains a cyclopentane ring with a methyl group and an amine functional group, contributing to its chemical properties and reactivity.
N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine can participate in various chemical reactions:
The mechanism of action for N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine primarily involves its interactions with biological targets such as enzymes or receptors. As an amine, it may participate in hydrogen bonding and ionic interactions, which are crucial for binding affinity in pharmacological contexts. Its structural features allow it to modulate biological pathways potentially relevant to therapeutic applications.
N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and applications in medicinal chemistry.
N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine has several potential applications:
This comprehensive overview highlights the significance of N-(cyclopropylmethyl)-2-methylcyclopentan-1-amine in various scientific fields while providing insights into its synthesis, structure, reactivity, and applications.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5